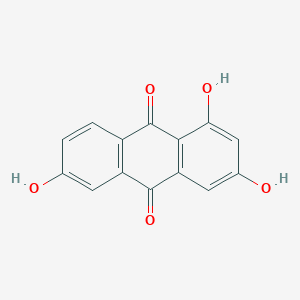

1,3,6-Trihydroxyanthraquinone

Description

Structure

3D Structure

Properties

CAS No. |

69008-07-7 |

|---|---|

Molecular Formula |

C14H8O5 |

Molecular Weight |

256.21 g/mol |

IUPAC Name |

1,3,6-trihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8O5/c15-6-1-2-8-9(3-6)13(18)10-4-7(16)5-11(17)12(10)14(8)19/h1-5,15-17H |

InChI Key |

HTGYRSWFBJFKRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Biotransformations of 1,3,6 Trihydroxyanthraquinone

Polyketide Biosynthesis Mechanisms of Anthraquinone (B42736) Scaffolds

The core structure of 1,3,6-trihydroxyanthraquinone, like other anthraquinones, is assembled through the polyketide pathway. nih.govrsc.org This fundamental biosynthetic route involves the sequential condensation of small carboxylic acid units, typically initiated by an acetyl-CoA starter unit and extended by several malonyl-CoA extender units. wikipedia.org This process is orchestrated by a class of enzymes known as polyketide synthases (PKSs).

There are three main types of PKSs, with Type I and Type II being primarily involved in the formation of aromatic polyketides like anthraquinones. wikipedia.org Type I PKSs are large, multifunctional enzymes with distinct domains for each catalytic step, while Type II PKSs are multi-enzyme complexes where each step is catalyzed by a separate, dissociable enzyme. Fungi typically utilize non-reducing Type I PKSs for anthraquinone biosynthesis. rsc.org

The biosynthesis commences with the loading of a starter unit, usually acetyl-CoA, onto the PKS. This is followed by a series of Claisen condensation reactions, where malonyl-CoA units are decarboxylatively added to the growing polyketide chain. For the formation of an anthraquinone scaffold, a linear octaketide chain is typically assembled.

This octaketide intermediate then undergoes a series of intramolecular cyclization and aromatization reactions to form the tricyclic anthraquinone core. A key intermediate in the biosynthesis of many hydroxylated aromatic compounds is 1,3,6,8-tetrahydroxynaphthalene, which is formed by the cyclization of a pentaketide (B10854585) chain derived from five molecules of malonyl-CoA. nih.govnih.gov Further enzymatic modifications, including hydroxylation, methylation, and glycosylation, lead to the vast diversity of naturally occurring anthraquinones.

Proposed Enzymatic Cascades in Natural Bioproduction

While the specific enzymatic cascade for 1,3,6-trihydroxyanthraquinone is not extensively detailed in the literature, the general pathway for anthraquinone formation provides a strong model. Following the initial synthesis of the polyketide chain by a PKS, a series of tailoring enzymes are crucial for the final structure.

The formation of the anthraquinone nucleus from the linear polyketide chain is a critical step. This process often involves aldol (B89426) condensations to form the cyclic structures, followed by dehydration and enolization to create the aromatic rings. The final oxidation of an anthrone (B1665570) precursor to the stable anthraquinone is a key terminal step.

In fungi, the biosynthesis of anthraquinones like emodin (B1671224) involves a non-reducing polyketide synthase that catalyzes the formation of the polyketide backbone. rsc.org Subsequent modifications by other enzymes, such as oxidoreductases and transferases, are then required to achieve the final hydroxylation and substitution pattern. For instance, the formation of 1,3,6,8-tetrahydroxynaphthalene, a common precursor, is catalyzed by a specific synthase. nih.govnih.govnih.gov It is plausible that 1,3,6-trihydroxyanthraquinone is biosynthesized through a similar pathway, involving a specific PKS and a series of tailoring enzymes that dictate the precise hydroxylation pattern.

Microbial and Mammalian Biotransformation Studies of Anthraquinones

Biotransformation is a key process by which organisms modify chemical compounds, and it plays a significant role in the metabolism of anthraquinones. biotech-asia.org These transformations can alter the biological activity and solubility of the parent compound.

Microbial biotransformation of anthraquinones has been observed in various fungi and bacteria. biotech-asia.org These microorganisms can perform a range of reactions, including hydroxylation, glycosylation, methylation, and degradation of the anthraquinone ring. biotech-asia.orgresearchgate.net For example, fungi have been shown to glycosylate hydroxyanthraquinones, which can increase their water solubility. biotech-asia.org

In mammals, the liver is the primary site of anthraquinone metabolism. The metabolic pathways are generally divided into Phase I and Phase II reactions, which aim to increase the polarity of the compounds to facilitate their excretion.

Phase I metabolism of anthraquinones is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net CYP1A1 and CYP1A2 are two key isoforms involved in the oxidative metabolism of various xenobiotics, including polycyclic aromatic hydrocarbons like anthraquinones. nih.govmdpi.com

These enzymes catalyze hydroxylation reactions, introducing hydroxyl groups onto the anthraquinone scaffold. For example, the metabolism of emodin (1,3,8-trihydroxy-6-methylanthraquinone) by rat liver microsomes leads to the formation of 2-hydroxyemodin, a reaction in which CYP1A2 is implicated. nih.gov The formation of this metabolite was found to be increased in microsomes from rats pretreated with inducers of CYP1A enzymes and was inhibited by antibodies against CYP1A1/2. nih.gov While direct studies on 1,3,6-trihydroxyanthraquinone are lacking, it is highly probable that it also serves as a substrate for CYP1A1 and CYP1A2, undergoing hydroxylation at various positions on the aromatic rings.

Table 1: Cytochrome P450 Isoforms and their Role in Anthraquinone Metabolism

| CYP Isoform | Substrate Example | Metabolite Example | Reference |

| CYP1A1 | Emodin | 2-Hydroxyemodin | nih.gov |

| CYP1A2 | Emodin | 2-Hydroxyemodin | nih.gov |

| CYP1A2 | Phenacetin, Caffeine | Various oxidized metabolites | researchgate.net |

Phase I reactions, beyond hydroxylation, can include reduction and hydrolysis. youtube.com These reactions serve to introduce or unmask functional groups, preparing the molecule for Phase II conjugation.

Phase II reactions involve the covalent attachment of endogenous polar molecules to the anthraquinone or its Phase I metabolites. youtube.comdrughunter.com This process significantly increases the water solubility of the compound, facilitating its elimination from the body. The primary Phase II reactions for anthraquinones include:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).

Glutathione (B108866) conjugation: The addition of glutathione, catalyzed by glutathione S-transferases (GSTs).

These conjugation reactions typically occur on the hydroxyl groups of the anthraquinone molecule. The resulting glucuronide, sulfate (B86663), or glutathione conjugates are more readily excreted in urine or bile.

Table 2: Overview of Phase I and Phase II Metabolic Reactions for Anthraquinones

| Phase | Reaction Type | Key Enzymes | Outcome |

| Phase I | Oxidation (Hydroxylation) | Cytochrome P450s (e.g., CYP1A1, CYP1A2) | Introduction of hydroxyl groups |

| Phase I | Reduction | Reductases | Formation of hydroquinones |

| Phase I | Hydrolysis | Esterases, Amidases | Cleavage of ester or amide bonds |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Addition of glucuronic acid |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Addition of a sulfonate group |

| Phase II | Glutathione Conjugation | Glutathione S-transferases (GSTs) | Addition of glutathione |

While enzymatic reactions are the primary drivers of anthraquinone metabolism, non-enzymatic reactions can also occur. The stable aromatic structure of anthraquinones makes them relatively resistant to spontaneous degradation. However, under certain physiological conditions, some non-enzymatic transformations may take place.

For instance, the degradation of some anthraquinone dyes can be influenced by factors such as pH and the presence of reducing or oxidizing agents, although this is more relevant in environmental contexts than in mammalian metabolism. nih.gov The potential for non-enzymatic reactions of 1,3,6-trihydroxyanthraquinone within a biological system is likely limited but could involve interactions with reactive oxygen species (ROS) leading to oxidative degradation, though this area requires further specific investigation.

Synthetic Methodologies and Chemical Derivatization Strategies for 1,3,6 Trihydroxyanthraquinone Derivatives

Total Synthesis Approaches to the 1,3,6-Trihydroxyanthraquinone Core Structure

The construction of the fundamental tricyclic anthraquinone (B42736) skeleton can be achieved through several established synthetic strategies. The most prominent of these are the Friedel-Crafts reaction and the Diels-Alder cycloaddition, which allow for the assembly of the core from simpler aromatic precursors. dnu.dp.ua

The Friedel-Crafts acylation approach typically involves the condensation of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) ring. For the synthesis of a 1,3,6-trihydroxyanthraquinone, this could conceptually involve the reaction between a suitably substituted phthalic anhydride and a di- or tri-substituted benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride, followed by cyclization. A historical example demonstrating a similar principle is the synthesis of the isomeric 1,4,6-trihydroxyanthraquinone, which was prepared by condensing 4-aminophthalic anhydride with hydroquinone, followed by conversion of the amino group. acs.org This highlights the modularity of using substituted starting materials to achieve a specific substitution pattern on the final anthraquinone core.

Alternatively, the Diels-Alder reaction provides a powerful method for ring formation. This [4+2] cycloaddition reaction can be employed to construct the central ring of the anthraquinone system. A common strategy involves the reaction of a substituted naphthoquinone with a functionalized 1,3-butadiene. Subsequent oxidation or aromatization of the resulting adduct yields the stable anthraquinone framework. researchgate.net The regioselectivity of the Diels-Alder reaction is a key consideration, governed by the electronic properties of the substituents on both the diene and the dienophile, to ensure the correct placement of hydroxyl groups in the final product.

Biosynthetically, the anthraquinone core is assembled via the polyketide pathway, wherein acetyl and malonyl CoA are enzymatically elongated to form a polyketide precursor that subsequently cyclizes to form the aromatic rings. nih.govrsc.org Synthetic strategies often draw inspiration from these biomimetic routes to construct complex natural product structures. nih.gov

Table 1: Overview of General Synthetic Strategies for Anthraquinone Cores

| Synthetic Strategy | Description | Key Reactants Example |

| Friedel-Crafts Acylation | Condensation of a phthalic anhydride with a substituted benzene, followed by acid-catalyzed cyclization. | Phthalic Anhydride + Substituted Phenol/Benzene |

| Diels-Alder Cycloaddition | [4+2] cycloaddition between a diene and a dienophile (e.g., a naphthoquinone) to form the central ring, followed by aromatization. | Substituted 1,3-Butadiene + Juglone Derivative |

| Biomimetic Polyketide Cyclization | Laboratory synthesis mimicking the natural pathway involving the cyclization of a linear poly-β-keto chain. | Linear Polyketide Precursor |

Regioselective Functionalization and Modification Methodologies

Once the 1,3,6-trihydroxyanthraquinone core is obtained, its properties can be finely tuned through regioselective functionalization. The existing hydroxyl groups are strongly activating and act as ortho-, para-directors, influencing the position of subsequent electrophilic substitution reactions.

The introduction of additional functional groups onto the anthraquinone nucleus is a key strategy for creating derivatives.

Hydroxyl Groups: Further hydroxylation can be achieved through various methods, though protecting existing hydroxyls may be necessary to control regioselectivity. The positions activated by the existing 1,3,6-hydroxyls are the primary targets for electrophilic hydroxylation.

Methoxy (B1213986) Groups: Methoxy groups are commonly introduced by methylation of the existing hydroxyl groups using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This conversion can alter the compound's solubility and electronic properties. For instance, physcion (B1677767) is a naturally occurring anthraquinone featuring both hydroxyl and methoxy groups (1,8-dihydroxy-3-methyl-6-methoxyanthraquinone). wikipedia.org

Methyl Groups: The direct introduction of a methyl group onto the aromatic ring can be accomplished via Friedel-Crafts alkylation, although this can sometimes lead to polysubstitution. The Mannich reaction is another method used to introduce aminoalkyl groups, which can be further modified. colab.ws For example, emodin (B1671224) is a naturally occurring anthraquinone that contains a methyl group at the 6-position (1,3,8-trihydroxy-6-methylanthraquinone). wikipedia.org The related compound, 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone, has been isolated from natural sources like Rubia yunnanensis. ebi.ac.uk

Modifying the 1,3,6-trihydroxyanthraquinone scaffold is a common strategy to enhance or discover new biological activities. uwa.edu.au Derivatization can improve properties such as target specificity, potency, and pharmacokinetic profiles.

Common derivatization approaches include:

Amination: The introduction of amino groups can significantly impact bioactivity. For example, a series of aminoanthraquinone derivatives were synthesized from 1,4-dihydroxyanthraquinone, and some showed strong antimicrobial and cytotoxic activities against cancer cell lines. upm.edu.my

Glycosylation: Attaching sugar moieties to the hydroxyl groups can improve water solubility and bioavailability. A derivative of 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone features a disaccharide residue attached at the 3-position, demonstrating a naturally occurring example of glycosylation. nih.gov

Conjugation with Amino Acids: Linking the anthraquinone core to amino acids can create hybrid molecules with novel biological properties. Emodin-amino acid conjugates have been synthesized and shown to possess immunomodulatory activity. rsc.org

These modifications are designed to interact with specific biological targets, leading to compounds with potential applications as antibacterial, anticancer, or antioxidant agents. nih.gov

Table 2: Examples of Derivatization for Enhanced Bioactivity

| Derivative Type | Modification Strategy | Resulting Bioactivity Profile |

| Aminoanthraquinones | Nucleophilic substitution or amination reactions. | Enhanced antimicrobial and cytotoxic activities. upm.edu.my |

| Glycosylated Anthraquinones | Attachment of sugar residues to hydroxyl groups. | Potentially improved solubility and bioavailability. nih.gov |

| Anthraquinone-Amino Acid Conjugates | Covalent linking to amino acid residues. | Novel immunomodulatory or anticancer effects. rsc.org |

Microwave-Assisted Synthetic Enhancements for Anthraquinones

Traditional methods for synthesizing anthraquinone derivatives often require long reaction times, high temperatures, and the use of hazardous solvents. rasayanjournal.co.in Microwave-assisted organic synthesis has emerged as a powerful alternative that addresses many of these drawbacks. asianpubs.org

Microwave irradiation provides rapid and efficient heating, which can dramatically accelerate reaction rates. tsijournals.comtsijournals.com This technique has been successfully applied to the synthesis of various anthraquinone dyes and derivatives. rasayanjournal.co.inresearchgate.net Key advantages of this non-conventional method include:

Reduced Reaction Times: Reactions that take hours or days using conventional heating can often be completed in minutes. rasayanjournal.co.in

Higher Yields and Purity: Microwave heating can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. tsijournals.com

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free or "dry media" conditions, which aligns with the principles of green chemistry by reducing waste and avoiding volatile organic compounds. rasayanjournal.co.intsijournals.com

Energy Efficiency: Microwave energy is transferred directly to the reacting molecules, avoiding the need to heat the entire reaction vessel, making the process more energy-efficient. tsijournals.com

This technology has been used for condensation reactions, such as reacting phthalic anhydride with catechol to produce alizarin (B75676), in a single pot without solvent, showcasing its potential for the efficient and environmentally friendly production of anthraquinone derivatives. asianpubs.orgtsijournals.com

Extensive Research Reveals Limited Data on the Specific Anticancer Mechanisms of 1,3,6-Trihydroxyanthraquinone

A comprehensive review of available scientific literature reveals a significant scarcity of detailed research specifically focused on the molecular and cellular anticancer mechanisms of the chemical compound 1,3,6-Trihydroxyanthraquinone. While the broader class of anthraquinones is known for its potential biological activities, including anticancer effects, specific data on the 1,3,6-isomer's interaction with DNA, cell cycle machinery, and apoptotic pathways is not sufficiently documented to fulfill a detailed analysis based on the requested outline.

Similarly, the modulation of the cell cycle and induction of programmed cell death (apoptosis) are common anticancer mechanisms for this class of compounds. This often involves arresting the cell cycle at specific checkpoints, such as G2/M or G1/S, and activating intrinsic (mitochondrial-mediated) or extrinsic apoptotic pathways. These pathways typically converge on the activation of a cascade of enzymes called caspases, which execute the process of cell death. The regulation of key cellular proliferation signaling cascades is another avenue through which anticancer agents exert their effects.

However, despite these general mechanisms being associated with the anthraquinone scaffold, specific experimental data and detailed research findings for 1,3,6-Trihydroxyanthraquinone are largely absent from the current body of scientific literature. One study identified a related compound, 1,3,6-Trihydroxy-7-methyl-9,10-anthracenedione, which demonstrated an inhibitory effect on fatty acid synthase in human breast cancer cells and reduced cell viability. nih.gov However, this is a different molecule, and its mechanisms were not elucidated in the context of the user's detailed outline.

Therefore, a scientifically accurate and thorough article strictly adhering to the requested detailed outline for 1,3,6-Trihydroxyanthraquinone cannot be generated at this time due to the lack of specific research on its molecular and cellular mechanisms of biological action in the context of anticancer research. Further investigation and dedicated studies are required to elucidate the specific anticancer properties and mechanisms of this particular anthraquinone isomer.

Molecular and Cellular Mechanisms of Biological Action of 1,3,6 Trihydroxyanthraquinone

Anticancer Research Perspectives

Regulation of Cellular Proliferation Signaling Cascades

STAT and NF-κB Pathway Interference

There is no direct evidence available from the provided search results that specifically links 1,3,6-Trihydroxyanthraquinone to interference with the STAT pathway. Regarding the NF-κB pathway, a related compound, 2-methoxy-1,3,6-trihydroxyanthraquinone, has shown inhibitory activity in a TNF-α-induced NF-κB assay. researchgate.net Furthermore, herbal formulas containing 1,3,6-Trihydroxyanthraquinone have been found to regulate NF-κB signaling pathways to exert anti-inflammatory effects. nih.govmdpi.com This suggests a potential area for future research into the specific effects of 1,3,6-Trihydroxyanthraquinone itself.

Inhibition of Angiogenesis and Metastasis-Related Molecular Events

While some anthraquinones are known to inhibit angiogenesis, specific studies focusing on 1,3,6-Trihydroxyanthraquinone are scarce. scialert.net It has been identified as a key ingredient in traditional formulas that show potential for treating liver cancer by targeting factors like EGFR, a crucial regulator of angiogenesis. mdpi.com However, the direct anti-angiogenic and anti-metastatic mechanisms of the isolated compound have not been detailed.

Involvement of Reactive Oxygen Species (ROS) Accumulation

1,3,6-Trihydroxyanthraquinone is a constituent of Morinda citrifolia (Noni), a plant recognized for its antioxidant properties. nih.govnih.govsemanticscholar.org The antioxidant activity of plant extracts is often linked to their capacity to scavenge reactive oxygen species (ROS). nih.govsemanticscholar.org While extracts containing this compound are studied for their ability to modulate oxidative stress, the specific mechanisms involving ROS accumulation or scavenging by 1,3,6-Trihydroxyanthraquinone itself are not well-defined in the existing literature.

Epigenetic Modulatory Effects and Non-coding RNA Regulation

There is currently no available scientific information from the search results that describes the epigenetic modulatory effects or the regulation of non-coding RNA by 1,3,6-Trihydroxyanthraquinone.

Interference with Cellular Electron Transport Processes

The electron transport chain (ETC) is a critical cellular process involving a series of protein complexes that transfer electrons from donors to acceptors through redox reactions, ultimately generating ATP. wikipedia.orglumenlearning.com Quinone structures, such as those in anthraquinones, are known to be redox-active molecules that can accept and donate electrons. This capability allows them to potentially interfere with the normal flow of electrons within the ETC.

While direct studies on 1,3,6-trihydroxyanthraquinone are limited, the general mechanism for quinone interference involves intercepting electrons from components of the chain, such as from NADH or FADH2, and passing them on to other molecules, including molecular oxygen. lumenlearning.com This can disrupt the established proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. wikipedia.org Furthermore, this interference can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage. researchgate.net The blockage of energy metabolism is a recognized antibacterial mechanism of anthraquinone (B42736) analogs. rsc.orgconsensus.app

Interaction with Specific Kinase Targets (e.g., Tyrosine Kinases)

Protein kinases are crucial enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Tyrosine kinases, in particular, are often involved in signal transduction pathways that control cell growth, differentiation, and proliferation. Dysregulation of these kinases is frequently associated with various diseases.

Derivatives of 9,10-anthraquinone have been investigated as potential inhibitors of protein tyrosine kinase activity. nih.gov Research into novel anthraquinone-based compounds has identified them as promising agents for targeting membrane-associated tyrosine kinases. nih.gov Although specific research on 1,3,6-trihydroxyanthraquinone's interaction with tyrosine kinases is not extensively detailed in the available literature, the foundational anthraquinone structure is a recognized scaffold for the development of kinase inhibitors. The mechanism often involves the compound binding to the ATP-binding site of the kinase, preventing phosphorylation and thereby blocking the downstream signaling cascade.

Antimicrobial Research Perspectives

The rise of antibiotic-resistant bacteria has spurred research into new antimicrobial agents, with natural products like anthraquinones gaining significant attention. rsc.org

Mechanisms Against Bacterial Pathogens (Antibacterial)

Anthraquinones and their derivatives exhibit a range of antibacterial mechanisms. rsc.orgconsensus.app The substituents on the anthraquinone core are closely linked to their antibacterial efficacy, with increased polarity often correlating with more potent effects. rsc.orgconsensus.app

Disruption of Bacterial Cell Wall and Membrane Integrity

A primary antibacterial mechanism of anthraquinones involves the destruction of the bacterial cell wall and membrane. rsc.orgconsensus.app The cell wall is essential for maintaining bacterial integrity and shape. Anthraquinones can interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall. nih.gov For instance, the well-studied anthraquinone emodin (B1671224) has been shown to disrupt the integrity of the cell wall and membrane of Staphylococcus aureus, causing them to thicken and crack, which leads to the leakage of intracellular contents. nih.gov Some anthraquinone derivatives are also known to increase membrane permeability. researchgate.netmdpi.com

Inhibition of Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. tandfonline.com Several anthraquinones have demonstrated significant anti-biofilm capabilities. nih.govfrontiersin.org They can inhibit the initial attachment of bacteria to surfaces, disrupt the formation of the mature biofilm, and in some cases, eradicate established biofilms. frontiersin.orgfrontiersin.org

The structure of the anthraquinone molecule plays a key role in its anti-biofilm activity. For example, the position of hydroxyl groups on the anthraquinone skeleton can significantly influence its inhibitory properties. frontiersin.org Studies on related compounds have shown that a hydroxyl group at the C-2 position is important for inhibiting biofilm formation in Methicillin-Resistant Staphylococcus aureus (MRSA). frontiersin.orgfrontiersin.org Emodin, an anthraquinone, has been observed to significantly inhibit biofilm formation in pathogens like Pseudomonas aeruginosa by potentially interfering with their quorum sensing (QS) systems. tandfonline.com

| Compound Class | Pathogen | Biofilm Inhibition Findings |

| Anthraquinones | Staphylococcus aureus | Alizarin (B75676) at 10 μg/ml significantly inhibited biofilm formation. frontiersin.org |

| Anthraquinones | Pseudomonas aeruginosa | Emodin at 20 µM significantly inhibits biofilm formation. tandfonline.com |

| Anthraquinones | Candida albicans | Alizarin and chrysazin at 2 µg/mL reduced biofilm formation by ≥90%. researchgate.net |

| Anthracyclines | MRSA ATCC43300 | 4-deoxy-ε-pyrromycinone showed a 64.4% inhibition rate of biofilm formation. researchgate.net |

Interference with Nucleic Acid and Protein Synthesis

Another significant antibacterial mechanism of anthraquinones is the inhibition of nucleic acid and protein synthesis. rsc.orgconsensus.appnih.gov These compounds can intercalate with bacterial DNA, disrupting replication and transcription processes. researchgate.netresearchgate.net For example, some quinone-based compounds are known to target DNA gyrase, an essential enzyme for maintaining DNA topology during replication. nih.gov Comprehensive proteomic analyses of bacteria treated with emodin revealed an inhibition of protein biosynthesis and suppression of DNA synthesis. mdpi.com This dual interference with fundamental cellular processes effectively halts bacterial proliferation and leads to cell death. nih.gov

Blockage of Microbial Energy Metabolism

While direct studies on 1,3,6-Trihydroxyanthraquinone's effect on microbial energy metabolism are limited, the broader class of anthraquinones, to which it belongs, is known to interfere with crucial bioenergetic processes in microorganisms. A primary mechanism of action is the uncoupling of ATP synthesis from the electron transfer chain in respiratory processes. For instance, derivatives of 9,10-anthracenedione have been shown to inhibit respiratory sulfate (B86663) reduction in sulfate-reducing bacteria. This inhibition is suggested to occur through the uncoupling of ATP synthesis from electron transfer reactions nih.govnih.govasm.orgresearchgate.net.

Furthermore, certain fungal hydroxyanthraquinones exhibit an uncoupling effect on mitochondrial oxidative phosphorylation nih.gov. This process disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis, thereby depriving the microbial cell of its primary energy currency. In the presence of such uncoupling agents, the energy released from the electron transport chain is dissipated as heat instead of being used for ATP production cutm.ac.innih.govyoutube.com.

Anthraquinones can also directly inhibit key enzymes involved in cellular respiration. For example, they have been observed to block succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH) in Staphylococcus aureus, leading to a significant inhibition of respiration rsc.org. This direct enzymatic inhibition further contributes to the disruption of microbial energy metabolism.

Table 1: General Mechanisms of Microbial Energy Metabolism Blockage by Anthraquinones

| Mechanism | Description | Target Organisms (Examples) |

| Uncoupling of Oxidative Phosphorylation | Dissipates the proton gradient across the mitochondrial or cell membrane, inhibiting ATP synthesis. | Sulfate-reducing bacteria, Fungi |

| Inhibition of Respiratory Enzymes | Directly blocks the activity of key enzymes in the tricarboxylic acid (TCA) cycle and electron transport chain. | Staphylococcus aureus |

Antifungal Activities and Associated Mechanisms

Research has demonstrated the antifungal properties of various trihydroxyanthraquinones, suggesting that 1,3,6-Trihydroxyanthraquinone likely shares similar activities. A closely related compound, 1,3,6-trihydroxy-8-methylanthraquinone (B100883), has shown inhibitory activity against the fungus Pyricularia oryzae nih.gov. Another related compound, emodin (1,3,8-trihydroxy-6-methylanthraquinone), has exhibited selective antifungal activity against the yeast pathogen Candida albicans nih.govnih.govmdpi.comnih.gov.

The proposed antifungal mechanisms for these compounds are multifaceted. One of the key mechanisms identified for emodin is the inhibition of (1,3)-β-D-glucan synthase, a crucial enzyme for the synthesis of the fungal cell wall nih.govnih.govasm.org. Inhibition of this enzyme leads to a compromised cell wall, increased cell wall damage, and ultimately, fungal cell death.

Additionally, some anthraquinones, like purpurin, have been reported to inhibit biofilm formation in Candida species, which is a critical virulence factor for these pathogenic fungi mdpi.com. The ability to disrupt biofilms is a significant aspect of their antifungal potential.

Table 2: Antifungal Activity of Trihydroxyanthraquinone Derivatives

| Compound | Fungal Species | Activity/Mechanism | Reference |

| 1,3,6-trihydroxy-8-methylanthraquinone | Pyricularia oryzae | Inhibitory activity | nih.gov |

| Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | Candida albicans | Inhibition of (1,3)-β-D-glucan synthase | nih.govnih.govasm.org |

| Purpurin | Candida dubliniensis | Inhibition of biofilm formation | mdpi.com |

Antiprotozoal Activities and Related Mechanisms

For instance, emodin has shown antileishmanial activity mdpi.com. Another related compound, aloe-emodin, has demonstrated effects against Leishmania major by inhibiting the growth of amastigotes and inducing apoptosis in promastigotes. The antiprotozoal mechanisms of anthraquinones are thought to involve interference with the parasite's metabolic processes or induction of programmed cell death. Some antiprotozoal agents are known to inhibit nucleic acid biosynthesis or disrupt parasite glycolysis rsc.org.

The general mechanisms of antiprotozoal drugs often involve the inhibition of enzymes crucial for the parasite's survival or the generation of reactive oxygen species that are lethal to the protozoan researchgate.net. Given the established biological activities of other trihydroxyanthraquinones, it is plausible that 1,3,6-Trihydroxyanthraquinone could exert antiprotozoal effects through similar mechanisms.

Table 3: Antiprotozoal Activity of Related Anthraquinones

| Compound | Protozoal Species | Observed Effect | Potential Mechanism |

| Emodin | Leishmania spp. | Antileishmanial activity | Inhibition of metabolic pathways |

| Aloe-emodin | Leishmania major | Inhibition of amastigote growth, induction of apoptosis in promastigotes | Induction of programmed cell death |

Antioxidant Research Perspectives

Free Radical Scavenging Pathways

The antioxidant properties of anthraquinones, including 1,3,6-Trihydroxyanthraquinone, are attributed to their ability to scavenge free radicals. This activity is largely dependent on the number and position of hydroxyl groups on the anthraquinone nucleus. The primary mechanisms through which these compounds exert their antioxidant effects are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer-Proton Transfer (SET-PT) pathways.

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is a one-step process governed by the bond dissociation enthalpy (BDE) of the O-H bond in the hydroxyl group of the antioxidant. A lower BDE indicates a weaker O-H bond and a greater propensity for hydrogen atom donation. For many polyphenolic compounds, including anthraquinones, HAT is considered a significant pathway for radical scavenging, particularly in non-polar environments wikipedia.org. The reaction can be represented as:

AQ-(OH) + R• → AQ-O• + RH

Where AQ-(OH) is the anthraquinone, and R• is a free radical.

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. In the first step, the antioxidant molecule transfers an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. In the second step, the radical cation of the antioxidant releases a proton to a solvent molecule. This mechanism is more favorable in polar solvents. The feasibility of the SET-PT mechanism is determined by the ionization potential (IP) of the antioxidant and the proton dissociation enthalpy (PDE) of its radical cation wikipedia.org. The reactions are as follows:

Step 1 (Electron Transfer): AQ-(OH) + R• → [AQ-(OH)]•+ + R- Step 2 (Proton Transfer): [AQ-(OH)]•+ → AQ-O• + H+

Computational studies on various flavonoids and other phenolic compounds have helped to elucidate the preference for either the HAT or SET-PT mechanism based on the molecular structure and the reaction environment wikipedia.orgnih.gov. For anthraquinones, the specific arrangement of hydroxyl groups on the aromatic rings will influence the thermodynamics of these reactions and thus the dominant free radical scavenging pathway.

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

The antioxidant activity of many phenolic compounds, including anthraquinones, can be explained by several mechanisms, one of which is the Sequential Proton Loss Electron Transfer (SPLET) mechanism. This mechanism is particularly relevant in polar solvents. The SPLET mechanism involves a two-step process:

Proton Loss: The first step is the deprotonation of a hydroxyl group of the antioxidant molecule, forming a phenoxide anion. The ease of this step is determined by the acidity of the hydroxyl group.

Electron Transfer: The resulting anion then donates an electron to a free radical, thereby neutralizing it.

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, 1,3,6-trihydroxyanthraquinone may exert its biological effects by modulating the activity of the body's own antioxidant enzyme systems. These enzymes play a critical role in maintaining redox homeostasis by catalyzing the detoxification of reactive oxygen species (ROS). General studies on anthraquinone derivatives suggest that they can enhance the levels of key antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress researchgate.net.

Superoxide (B77818) dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This action represents a critical first line of defense against oxidative damage. While direct evidence for 1,3,6-trihydroxyanthraquinone's effect on SOD is lacking, studies on the structurally similar anthraquinone, emodin, have shown that it can upregulate the gene expression of Cu-Zn SOD, a major isoform of the enzyme researchgate.net. This suggests that 1,3,6-trihydroxyanthraquinone may also have the potential to enhance SOD activity, thereby reducing the levels of the superoxide radical.

Catalase (CAT) is another vital antioxidant enzyme that facilitates the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. By doing so, it prevents the accumulation of H₂O₂, which can otherwise participate in the formation of more harmful ROS, such as the hydroxyl radical. Research on emodin has demonstrated its ability to upregulate the gene expression of CAT, indicating that it can enhance the cell's capacity to neutralize hydrogen peroxide researchgate.net. It is plausible that 1,3,6-trihydroxyanthraquinone could exert a similar regulatory effect on CAT activity.

Glutathione (B108866) peroxidase (GPx) represents a family of enzymes that also play a significant role in the reduction of hydrogen peroxide and lipid hydroperoxides to their corresponding alcohols, using glutathione as a cofactor. This process is essential for protecting cells from oxidative damage to lipids and other macromolecules. Anthraquinones have been reported to elevate the levels of GPx, which contributes to the maintenance of redox balance and the reduction of ROS researchgate.net. It is therefore hypothesized that 1,3,6-trihydroxyanthraquinone may also modulate GPx activity as part of its antioxidant mechanism.

Regulation of Cellular Redox Signaling Pathways (e.g., Nrf2/Keap1, NF-κB)

The biological actions of 1,3,6-trihydroxyanthraquinone are also likely mediated through its influence on key cellular signaling pathways that regulate the expression of antioxidant and inflammatory genes.

The Nrf2/Keap1 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of a wide array of antioxidant and cytoprotective genes. Studies on emodin have shown that it can activate the Nrf2-Keap1 signaling pathway, leading to the upregulation of downstream antioxidant enzymes researchgate.netnih.gov. This suggests that 1,3,6-trihydroxyanthraquinone could potentially activate this protective pathway.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Activation of NF-κB leads to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Emodin has been shown to inhibit the activation of NF-κB induced by inflammatory stimuli nih.gov. This inhibition is achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm nih.gov. By inhibiting NF-κB activation, emodin can suppress the expression of inflammatory mediators. Given the structural similarities, it is plausible that 1,3,6-trihydroxyanthraquinone may also exhibit anti-inflammatory effects through the modulation of the NF-κB signaling pathway.

Structure Activity Relationship Sar Investigations of 1,3,6 Trihydroxyanthraquinone Derivatives

Influence of Hydroxyl Group Number and Regiochemical Positions on Biological Potency

The number and placement of hydroxyl groups on the anthraquinone (B42736) core are critical determinants of biological activity. These groups can participate in hydrogen bonding with biological targets such as enzymes and nucleic acids, and also modulate the molecule's electronic properties and redox potential.

Research has shown that even a single hydroxyl group difference can lead to distinct biological outcomes. For instance, a comparative study of Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) and Chrysophanol (1,8-dihydroxy-6-methylanthraquinone) revealed that the additional hydroxyl group at the C-3 position in Emodin allows it to regulate different cell death pathways compared to Chrysophanol researchgate.net. This highlights the significance of the substitution pattern in directing the mechanism of action.

The regiochemical position of hydroxyl groups is also a key factor. Studies on the DNA-binding activity of the aryl hydrocarbon receptor have indicated that hydroxyl groups at the C1 or C4 positions of the anthraquinone structure are crucial for suppressive effects, whereas a hydroxyl group at the C3 position is not researchgate.net. In the context of antitumor activity, the positioning of substituents is a determining factor in the metabolic activation of cytotoxic anthraquinones nih.gov. For example, the cytotoxicity of anthraquinones substituted with -NH(CH2)2NH(CH2)2OH groups varies significantly with the substitution pattern, with ID50 values ranging from 0.06 µM to 12.3 µM depending on the position of the substituent nih.gov.

The following table summarizes the cytotoxic activity of different hydroxylated anthraquinone derivatives, illustrating the impact of the substitution pattern on their potency against various cancer cell lines.

| Compound | Substitution Pattern | Cell Line | IC50 (µM) |

| 1-AQ | 1-substituted | MCF-7 | 0.06 nih.gov |

| 1,8-AQ | 1,8-disubstituted | MCF-7 | 0.5 nih.gov |

| 1,4-AQ | 1,4-disubstituted | MCF-7 | 1.2 nih.gov |

| 1,5-AQ | 1,5-disubstituted | MCF-7 | 12.3 nih.gov |

| Compound A1 | 1,4-dihydroxyanthraquinone derivative | HepG-2 | 12.5 nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Effects of Methyl, Methoxy (B1213986), and Other Substituents on Activity Profiles

The introduction of substituents other than hydroxyl groups, such as methyl and methoxy groups, can further modulate the biological activity profile of 1,3,6-trihydroxyanthraquinone derivatives. These groups can alter the molecule's lipophilicity, steric hindrance, and electronic distribution, thereby influencing its absorption, distribution, metabolism, and interaction with target molecules.

For instance, the presence of a methoxy group can decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, while a methyl group results in a decrease of about 35 kJ·mol⁻¹ mdpi.com. These energetic differences can affect the binding affinity of the derivatives to their biological targets. Computational analyses of quinone binding have shown that affinities are often dominated by favorable protein-ligand van der Waals interactions rather than electrostatic interactions nih.gov. The positioning of methyl and methoxy groups can influence these van der Waals contacts.

In a study of novel hydroxyanthraquinone derivatives, the introduction of a nitrogen-mustard and thiophene (B33073) group led to a compound with potent anti-proliferative activity against human liver cancer HepG-2 cells (IC50 = 12.5 μM) nih.gov. This demonstrates that the addition of specific functional groups can enhance the cytotoxic effects of the anthraquinone core.

The table below presents data on the cytotoxic effects of various substituted quinone derivatives, providing insight into how different functional groups affect their anticancer activity.

| Compound Class | Substituents | Cell Line | Activity Metric | Value |

| Benzoquinone | Hydroquinone | Various breast cancer cells | % Cell viability at 15 µM | <50% nih.gov |

| Naphthoquinone | Alkannin | Various breast cancer cells | % Cell viability at 15 µM | <50% nih.gov |

| Naphthoquinone | Juglone | Various breast cancer cells | % Cell viability at 15 µM | <50% nih.gov |

| Anthraquinone | Aloe-emodin | Various breast cancer cells | % Cell viability at 15 µM | <50% nih.gov |

| Anthraquinone derivative | Compound 4a (quaternary ammonium (B1175870) salt of emodin) | A375, BGC-823, HepG2 | Cell viability | Decreased nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Correlation between Molecular Planarity and Biological Efficacy

The planar tricyclic structure of the anthraquinone system is a key feature for many of its biological activities, particularly its anticancer effects, which are often mediated through DNA intercalation researchgate.net. The flat aromatic rings allow the molecule to insert itself between the base pairs of the DNA double helix, leading to conformational changes that can inhibit DNA replication and transcription, ultimately triggering cell death.

Several anthraquinone derivatives are known to interact with DNA through intercalation nih.gov. The efficiency of DNA cleavage is strongly dependent on the substituents present on the anthraquinone scaffold, which can influence the stability of the DNA-drug complex nih.gov. While some derivatives bind primarily through intercalation, others may associate with the minor groove of the DNA nih.gov. The specific binding mode can significantly affect the biological outcome.

The introduction of bulky substituents can disrupt the planarity of the anthraquinone ring system. This deviation from planarity can hinder the molecule's ability to intercalate into DNA, potentially reducing its biological efficacy. Therefore, a strong correlation exists between the preservation of molecular planarity and the potency of anthraquinone derivatives that rely on DNA intercalation as their primary mechanism of action. Structural modifications that maintain or enhance the planarity of the molecule are generally expected to result in more effective DNA intercalators and, consequently, more potent anticancer agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity biointerfaceresearch.com. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening nih.govnih.gov.

For anthraquinone derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for their anticancer activities nih.govfrontiersin.org. These models correlate the biological activity with the steric and electrostatic fields of the molecules. The resulting contour maps provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on anthraquinone derivatives as PGAM1 inhibitors yielded models with good predictive abilities (CoMFA: r² = 0.97, q² = 0.81; CoMSIA: r² = 0.96, q² = 0.82) nih.gov.

QSAR studies on various classes of compounds, including anthraquinones, have demonstrated the utility of this approach in drug discovery nih.govtandfonline.comnih.govasianpubs.org. By identifying the key molecular descriptors that influence biological activity, QSAR models provide valuable insights into the SAR of 1,3,6-trihydroxyanthraquinone derivatives and can accelerate the development of new therapeutic agents.

The following table provides an overview of QSAR models developed for different classes of enzyme inhibitors, illustrating the predictive power of these computational tools.

| Compound Class | Target | QSAR Method | Statistical Parameter | Value |

| Anthraquinone derivatives | PGAM1 | CoMFA | q² | 0.81 nih.govfrontiersin.org |

| Anthraquinone derivatives | PGAM1 | CoMFA | r² | 0.97 nih.govfrontiersin.org |

| Anthraquinone derivatives | PGAM1 | CoMSIA | q² | 0.82 nih.govfrontiersin.org |

| Anthraquinone derivatives | PGAM1 | CoMSIA | r² | 0.96 nih.govfrontiersin.org |

| 1,2,4-Triazole derivatives | Anticancer | kNN-MFA | r² | 0.8713 nih.gov |

| Quinazolinone derivatives | Anticancer | CoMFA | - | Good predictive model rsc.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Computational Chemistry and in Silico Modeling Studies of 1,3,6 Trihydroxyanthraquinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of anthraquinone (B42736) and its derivatives.

Elucidation of Electronic Structure and Chemical Reactivity Parameters

DFT calculations are instrumental in elucidating the electronic structure of molecules like 1,3,6-trihydroxyanthraquinone. These calculations provide a basis for understanding the molecule's stability and chemical behavior. Key chemical reactivity parameters, often referred to as global reactivity descriptors, can be derived from the energies of the frontier molecular orbitals. rasayanjournal.co.innih.gov These parameters include chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). rasayanjournal.co.in

The chemical potential indicates the molecule's tendency to donate or accept electrons, while chemical hardness signifies its resistance to changes in its electron distribution. pmf.unsa.ba The electrophilicity index provides a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. rasayanjournal.co.in For anthraquinone derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to compute these parameters, offering a theoretical framework for predicting their reactivity. rasayanjournal.co.innih.gov

Table 1: Key Chemical Reactivity Parameters from DFT

| Parameter | Symbol | Significance |

|---|---|---|

| Chemical Potential | µ | Tendency to escape from an equilibrium state |

| Electronegativity | χ | Power of an atom to attract electrons to itself |

| Chemical Hardness | η | Resistance to deformation or change |

| Global Electrophilicity Index | ω | Propensity to accept electrons |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, characterizing its nucleophilic nature. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. pmf.unsa.ba A smaller energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For anthraquinone derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the aromatic ring system. DFT calculations have been used to determine the energies of these orbitals and the corresponding energy gap for various substituted anthraquinones. researchgate.net This analysis helps in understanding how substituents, such as hydroxyl groups, influence the electronic properties and reactivity of the anthraquinone core.

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often shown in red) and electron-poor (positive potential, often in blue) areas. researchgate.net

For anthraquinone derivatives, MEP maps can identify the sites most susceptible to intermolecular interactions, such as hydrogen bonding. researchgate.net The oxygen atoms of the carbonyl and hydroxyl groups are generally expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the hydroxyl groups would represent regions of positive potential. These maps provide a visual representation of how a molecule will be recognized by other interacting species. researchgate.net

Quantum Chemical Characterization of Antioxidant Properties

Quantum chemical methods, particularly DFT, are widely used to investigate the mechanisms of antioxidant activity. nih.gov For phenolic compounds like 1,3,6-trihydroxyanthraquinone, the primary antioxidant mechanisms include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).

DFT calculations can determine the thermodynamic and kinetic parameters associated with these mechanisms. Key parameters include bond dissociation enthalpy (BDE) for the O-H bonds, ionization potential (IP), and proton affinity (PA). A lower BDE value indicates a greater ease of hydrogen atom donation, a key step in the HAT mechanism. Theoretical studies on various natural anthraquinones have been conducted to evaluate their radical scavenging capabilities, suggesting that some may be potent antioxidants, particularly in polar environments. nih.gov These computational approaches provide a molecular-level understanding of the structure-antioxidant activity relationship of these compounds. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobioletters.com It is extensively used in drug discovery to understand how a ligand, such as 1,3,6-trihydroxyanthraquinone, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding mode of 1,3,6-trihydroxyanthraquinone within the active site of a target protein. benthamdirect.com These simulations generate various possible conformations of the ligand-protein complex and rank them based on a scoring function, which estimates the binding affinity. nanobioletters.com The predicted binding affinity, often expressed as a docking score or binding energy, provides a qualitative measure of the strength of the interaction.

Studies on other trihydroxyanthraquinone derivatives, such as emodin (B1671224), have utilized molecular docking to explore their potential as inhibitors of various enzymes. researchgate.netnih.gov These studies often reveal key intermolecular interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For 1,3,6-trihydroxyanthraquinone, the hydroxyl and carbonyl groups are expected to be key pharmacophoric features, participating in hydrogen bonding with amino acid residues in the active site of a target protein. These computational predictions are valuable for guiding further experimental studies and for the rational design of new therapeutic agents. researchgate.net

Table 2: Common Protein Targets for Anthraquinone Derivatives in Docking Studies

| Protein Target | Biological Significance |

|---|---|

| Topoisomerase IV | Target for antimicrobial agents |

| AmpC β-lactamase | Enzyme involved in bacterial resistance |

| Trypanothione reductase | Target for anti-trypanosomal agents |

Molecular Dynamics (MD) Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations serve as a "computational microscope" to provide detailed insights into the interactions between ligands and proteins at an atomic level. nih.gov For 1,3,6-trihydroxyanthraquinone, these simulations are crucial for understanding the dynamic nature of its binding to target proteins. By simulating the movement of atoms over time, MD can reveal the stability of the protein-ligand complex and illuminate the conformational changes that are essential for its biological activity. mdpi.com This computational approach is a powerful tool for analyzing protein structure, dynamics, and function. mdpi.com

Assessment of Complex Stability and Conformational Changes

A primary application of MD simulations in studying 1,3,6-trihydroxyanthraquinone is to evaluate the stability of the complex it forms with a target protein. nih.gov This stability is a key indicator of the ligand's potential efficacy. A common metric for this assessment is the Root Mean Square Deviation (RMSD), which quantifies how much a protein's structure has changed from an initial conformation. nih.gov A stable complex will typically show RMSD values that plateau after an initial equilibration period, indicating that the ligand has found a stable binding mode within the protein's active site.

Conformational changes of the protein upon ligand binding are another critical aspect revealed by MD simulations. nih.govresearchgate.net These simulations can capture how the protein structure adapts to accommodate the ligand, a process known as induced fit. The Root Mean Square Fluctuation (RMSF) is a useful analysis to pinpoint which parts of the protein are more flexible or have been affected by the ligand's binding. By analyzing RMSF, researchers can identify key residues or entire regions, such as loops, that are involved in the interaction.

The stability of the complex is further understood by analyzing the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. The persistence of these interactions over the simulation time provides strong evidence for their importance in the binding affinity.

Table 1: Representative Data from MD Simulation of a 1,3,6-Trihydroxyanthraquinone-Protein Complex

| Metric | Description | Typical Finding | Implication |

| RMSD (Backbone) | Measures the deviation of the protein's backbone atoms from the initial structure. | Reaches a stable plateau around 0.2-0.3 nm. | The protein maintains its overall fold and is stable with the ligand bound. |

| RMSD (Ligand) | Measures the deviation of the ligand's atoms relative to the protein's binding pocket. | Remains low and stable after an initial adjustment period. | The ligand is securely and stably bound within the active site. |

| RMSF (Per Residue) | Indicates the fluctuation of individual amino acid residues during the simulation. | Higher fluctuations in active site loops compared to the rest of the protein. | Highlights flexible regions of the protein that are directly involved in ligand interaction and conformational changes. |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein over time. | Consistent formation of key hydrogen bonds with specific active site residues. | Identifies the critical residues and interactions that anchor the ligand in the binding pocket. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value throughout the simulation. | Indicates that the binding of the ligand does not cause significant unfolding or destabilization of the protein. |

Through these analyses, MD simulations provide a dynamic and detailed picture of the molecular interactions governing the binding of 1,3,6-trihydroxyanthraquinone to its biological targets, offering insights that are often inaccessible through experimental methods alone. nih.gov

Advanced Analytical Techniques for Research on 1,3,6 Trihydroxyanthraquinone in Research Matrices

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are fundamental to elucidating the molecular structure of 1,3,6-trihydroxyanthraquinone. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For 1,3,6-trihydroxyanthraquinone, ¹H-NMR and ¹³C-NMR are essential for mapping the carbon-hydrogen framework.

¹H-NMR spectra provide information on the chemical environment of protons. The aromatic protons of the trihydroxyanthraquinone skeleton exhibit characteristic chemical shifts in the downfield region (typically δ 6.0-8.0 ppm). The exact positions of these signals are influenced by the electronic effects of the hydroxyl and carbonyl groups. Intramolecular hydrogen bonding, particularly involving hydroxyl groups adjacent to carbonyls (peri-position), can shift the respective OH proton signals significantly downfield (δ > 10 ppm).

¹³C-NMR spectroscopy reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbons (C-9 and C-10) are typically observed at the most downfield region of the spectrum (δ 180-190 ppm). Carbons bearing hydroxyl groups are shifted downfield compared to unsubstituted aromatic carbons, while the remaining aromatic carbons resonate at predictable chemical shifts based on their position relative to the substituents.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. HMBC is particularly crucial for assigning the positions of substituents on the anthraquinone (B42736) core by observing correlations between protons and carbons over two or three bonds. For instance, correlations from aromatic protons to the carbonyl carbons can confirm the substitution pattern of the aromatic rings.

While specific, complete NMR data for 1,3,6-trihydroxyanthraquinone is not extensively published, the table below presents typical chemical shift ranges for protons in analogous hydroxyanthraquinone structures, such as Emodin (B1671224) (1,6,8-trihydroxy-3-methylanthraquinone).

| Proton | Typical Chemical Shift Range (δ, ppm) | Multiplicity |

| Aromatic H | 6.5 - 8.0 | s, d |

| H-2 | ~7.1 | d |

| H-4 | ~7.6 | d |

| H-5 | ~7.3 | d |

| H-7 | ~6.8 | d |

| OH (hydrogen-bonded) | >11.0 | s (broad) |

| OH (non-hydrogen-bonded) | 5.0 - 9.0 | s (broad) |

| Data is representative and based on analogous hydroxyanthraquinone structures. Actual values for 1,3,6-Trihydroxyanthraquinone may vary. |

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of 1,3,6-trihydroxyanthraquinone. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govmdpi.com For 1,3,6-trihydroxyanthraquinone (C₁₄H₈O₅), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity.

Coupling MS with chromatographic techniques like HPLC (LC-MS) or HPTLC (HPTLC-DESI-MS) allows for the analysis of the compound within complex mixtures. nih.govmdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. The fragmentation of the anthraquinone core often involves characteristic losses of carbon monoxide (CO) and carbon dioxide (CO₂), providing further structural confirmation. mdpi.com This fragmentation data is crucial for distinguishing between isomers.

| Parameter | Value |

| Molecular Formula | C₁₄H₈O₅ |

| Monoisotopic Mass | 256.0372 Da |

| Nominal Mass | 256 Da |

| Calculated theoretical values. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of 1,3,6-trihydroxyanthraquinone is expected to show strong absorption bands corresponding to the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups. A broad band in the region of 3100-3600 cm⁻¹ is characteristic of the O-H stretching, with its breadth indicating hydrogen bonding. Two distinct C=O stretching bands are often observed for hydroxyanthraquinones: one for the "free" carbonyl group and another at a lower frequency for the carbonyl group involved in intramolecular hydrogen bonding with a peri-hydroxyl group. Aromatic C=C stretching vibrations typically appear in the 1450-1650 cm⁻¹ region.

Raman Spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR. nsf.gov The Raman spectrum of 1,3,6-trihydroxyanthraquinone would be characterized by strong bands from the aromatic ring system's C=C stretching and breathing modes. nsf.gov Time-dependent density functional theory (TDDFT) can be used to accurately calculate and assign the vibrational modes observed in Raman spectra of anthraquinones. nsf.gov

| Vibrational Mode | Typical IR Absorption Range (cm⁻¹) | Typical Raman Shift Range (cm⁻¹) |

| O-H Stretch (H-bonded) | 3100 - 3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| C=O Stretch (H-bonded) | 1620 - 1640 | Moderate to Strong |

| C=O Stretch (Free) | 1650 - 1680 | Moderate to Strong |

| Aromatic C=C Stretch | 1450 - 1650 | Strong |

| Data is representative for hydroxyanthraquinone structures. |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extensive conjugated π-system of the anthraquinone core gives rise to characteristic absorption bands. nih.gov

The UV-Vis spectrum of 1,3,6-trihydroxyanthraquinone is expected to show multiple absorption maxima (λmax). Generally, anthraquinones display bands between 220–350 nm (π → π* transitions) and a longer wavelength band close to 400 nm (n → π* transition). nih.gov The positions and intensities of these bands are significantly influenced by the number and position of hydroxyl groups. nih.gov An increase in the number of hydroxyl substituents typically causes a bathochromic (red) shift to longer wavelengths. nih.govresearchgate.net The specific substitution pattern of 1,3,6-trihydroxyanthraquinone will result in a unique spectral fingerprint that can be used for identification and quantification.

| Compound Type | Typical λmax Range (nm) |

| Anthraquinone | ~320-330 |

| Monohydroxyanthraquinone | ~400-410 |

| Dihydroxyanthraquinone | ~410-480 |

| Trihydroxyanthraquinone | ~420-500 |

| Ranges are generalized from various hydroxyanthraquinones. The solvent used can also influence the λmax values. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ljmu.ac.uknih.gov While 1,3,6-trihydroxyanthraquinone in its ground state is diamagnetic (no unpaired electrons), EPR spectroscopy is invaluable for studying its paramagnetic forms, such as the semiquinone anion radical.

These radical species can be generated chemically, electrochemically, or photochemically. The EPR spectrum provides detailed information about the electronic structure of the radical, including the g-factor and hyperfine coupling constants. rsc.org Hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H), and their analysis allows for the mapping of the spin density distribution across the molecule. This information is crucial for understanding the redox chemistry and potential roles of 1,3,6-trihydroxyanthraquinone in free-radical processes.

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are essential for the isolation of 1,3,6-trihydroxyanthraquinone from natural sources or synthetic reaction mixtures, for separating it from isomers and other related compounds, and for its precise quantification. chemrevlett.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of anthraquinones. scispace.comcabidigitallibrary.org Reversed-phase HPLC, typically using a C18 column, is commonly employed. scispace.comcabidigitallibrary.org The mobile phase often consists of a mixture of an aqueous solvent (frequently acidified with formic or acetic acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile, run in either isocratic or gradient elution mode. scispace.comnih.gov Detection is usually performed using a UV-Vis or photodiode array (PDA) detector set at a wavelength corresponding to an absorption maximum of the analyte. scispace.com

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique, particularly for the rapid analysis and quantification of anthraquinones in complex samples like herbal extracts. chemrevlett.comresearchgate.net It offers the advantage of high sample throughput. After separation on a stationary phase (e.g., silica (B1680970) gel or RP-18), densitometric scanning is used for quantification.

Other techniques like Paper Chromatography researchgate.net and Centrifugal Partition Chromatography (CPC) nih.gov have also been successfully applied for the separation of anthraquinones. CPC, a liquid-liquid chromatography technique, is particularly useful for preparative-scale isolation without a solid support, which can prevent irreversible adsorption of the sample.

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Methanol/Water/Acid; Acetonitrile/Water/Acid | UV-Vis, PDA, MS | Quantification, Purity Analysis |

| HPTLC | Silica Gel, RP-18 | Hexane/Ethyl Acetate; Methanol/Water/Formic Acid | Densitometry, MS | Rapid Quantification, Fingerprinting |

| CPC | Biphasic Solvent System | Chloroform/Ethyl Acetate/Methanol/Water/Acetic Acid | UV-Vis | Preparative Isolation |

| Paper Chromatography | Cellulose | Acetic Acid/Water | Visual/UV | Qualitative Separation |

| The listed conditions are examples reported for the separation of various anthraquinones and may require optimization for 1,3,6-Trihydroxyanthraquinone. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the qualitative and quantitative analysis of anthraquinones, including 1,3,6-trihydroxyanthraquinone, in diverse research samples. The versatility of HPLC allows for the development of specific methods tailored to the separation of closely related isomers and other constituents within a complex matrix.

Reversed-phase HPLC is the most commonly employed mode for the analysis of anthraquinones. scispace.comcabidigitallibrary.org In this technique, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase, often a mixture of an aqueous solution (frequently acidified) and an organic solvent like methanol or acetonitrile, is a critical parameter that is optimized to achieve the desired separation. scispace.comnih.gov

Gradient elution, where the composition of the mobile phase is varied over the course of the analysis, is frequently utilized to effectively separate a wide range of compounds with varying polarities that may be present in a sample alongside 1,3,6-trihydroxyanthraquinone. nih.gov The use of an acid, such as phosphoric acid or formic acid, in the mobile phase helps to suppress the ionization of the hydroxyl groups of the anthraquinones, leading to improved peak shape and retention time stability. scispace.com

Detection is most commonly achieved using a UV-Vis detector, as anthraquinones exhibit strong absorbance in the ultraviolet and visible regions of the electromagnetic spectrum. scispace.com A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

A typical HPLC method for the analysis of anthraquinones might involve the following components:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or PDA |

| Injection Volume | 10-20 µL |

This table represents a generalized set of conditions and would require optimization for the specific analysis of 1,3,6-trihydroxyanthraquinone.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of 1,3,6-trihydroxyanthraquinone, offering enhanced sensitivity and selectivity compared to HPLC with UV detection alone. researchgate.net This technique is particularly valuable for the analysis of complex matrices where co-eluting compounds might interfere with traditional detection methods.

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly used ionization technique for anthraquinones. researchgate.net The generated ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to increase selectivity. mdpi.com In an MS/MS experiment, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at low concentrations in complex biological or environmental samples.

The fragmentation pattern of an anthraquinone in the mass spectrometer provides valuable structural information. Common fragmentation pathways for anthraquinones involve the loss of carbon monoxide (CO) and water (H₂O) molecules. nih.gov For 1,3,6-trihydroxyanthraquinone, characteristic fragmentation patterns would be expected, aiding in its unambiguous identification.

| Parameter | Condition |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative or Positive Ion Mode |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) |

| Scan Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

This table outlines typical parameters for LC-MS analysis of anthraquinones. Method development would be necessary to optimize these for 1,3,6-trihydroxyanthraquinone.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Analysis

X-ray diffraction (XRD) is a fundamental technique for the characterization of crystalline materials, providing detailed information about the atomic and molecular structure of a compound in its solid state. For 1,3,6-trihydroxyanthraquinone, single-crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline phases present in the sample. This can be used to identify the crystalline form of 1,3,6-trihydroxyanthraquinone and to assess its purity.

Hypothetical Crystallographic Data Table for 1,3,6-Trihydroxyanthraquinone

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

This table is a template for the type of data that would be obtained from a single-crystal X-ray diffraction study.